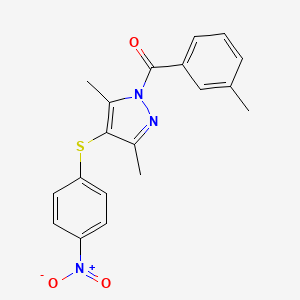
(3,5-diméthyl-4-((4-nitrophényl)thio)-1H-pyrazol-1-yl)(m-tolyl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-dimethyl-4-((4-nitrophenyl)thio)-1H-pyrazol-1-yl)(m-tolyl)methanone is a useful research compound. Its molecular formula is C19H17N3O3S and its molecular weight is 367.42. The purity is usually 95%.
BenchChem offers high-quality (3,5-dimethyl-4-((4-nitrophenyl)thio)-1H-pyrazol-1-yl)(m-tolyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,5-dimethyl-4-((4-nitrophenyl)thio)-1H-pyrazol-1-yl)(m-tolyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Réactions de borylation: (3,5-diméthyl-4-((4-nitrophényl)thio)-1H-pyrazol-1-yl)(m-tolyl)méthanone peut être utilisé pour les réactions de borylation. Par exemple :
Synthèse organique et chimie médicinale
En résumé, this compound est prometteur dans divers domaines scientifiques, de la synthèse organique aux applications environnementales. Les chercheurs continuent d'explorer ses propriétés et applications multiformes . Si vous avez besoin de plus amples détails ou si vous avez d'autres questions, n'hésitez pas à les poser ! 😊
Activité Biologique
The compound (3,5-dimethyl-4-((4-nitrophenyl)thio)-1H-pyrazol-1-yl)(m-tolyl)methanone is a pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazoles are known for their pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the biological activity of this specific compound, highlighting research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is C18H18N4O3S with a molecular weight of approximately 398.43 g/mol. The structure features a pyrazole ring substituted with a nitrophenyl thio group and a methanone moiety.
Antioxidant Properties
Research has indicated that pyrazole derivatives exhibit significant antioxidant activities. A study utilizing molecular docking simulations found that compounds similar to (3,5-dimethyl-4-((4-nitrophenyl)thio)-1H-pyrazol-1-yl)(m-tolyl)methanone demonstrated strong interactions with free radicals, suggesting potential applications in oxidative stress-related conditions .
Anti-inflammatory Effects
The compound has been shown to possess anti-inflammatory properties. In vitro studies revealed that it inhibits pro-inflammatory cytokines, which are critical in the inflammatory response. This activity aligns with findings from other pyrazole derivatives that have been documented to reduce inflammation in various models .
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound indicate promising results. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Case Study 1: Antioxidant Activity Evaluation
A comparative study was conducted on various pyrazole derivatives, including (3,5-dimethyl-4-((4-nitrophenyl)thio)-1H-pyrazol-1-yl)(m-tolyl)methanone. The results showed that this compound had a higher radical scavenging activity compared to standard antioxidants like ascorbic acid. The IC50 value was determined to be significantly lower than that of the control .
Case Study 2: Anti-inflammatory Mechanism Investigation
In another study focusing on the anti-inflammatory properties, researchers treated macrophage cells with the compound and measured the levels of TNF-alpha and IL-6 cytokines. The results indicated a dose-dependent decrease in cytokine production, supporting its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
| Activity | Method of Evaluation | Findings |
|---|---|---|
| Antioxidant | Molecular Docking | Strong interaction with free radicals |
| Anti-inflammatory | Cytokine Assays | Decreased TNF-alpha and IL-6 levels |
| Anticancer | Cell Viability Assays | Induced apoptosis in cancer cell lines |
Propriétés
IUPAC Name |
[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-12-5-4-6-15(11-12)19(23)21-14(3)18(13(2)20-21)26-17-9-7-16(8-10-17)22(24)25/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGBWNZYPXWBMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C(=C(C(=N2)C)SC3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














